Structural Differentiation Versus Azepane Analog (CAS 894022-69-6): Ring Size Impact on Molecular Descriptors
The target compound employs a pyrrolidine (5-membered ring) urea moiety, whereas the closest cataloged analog, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide (CAS 894022-69-6), contains a larger azepane (7-membered ring). Although no head-to-head bioactivity data are publicly available, the ring expansion from pyrrolidine to azepane is known from the patent SAR to alter conformational flexibility, steric bulk, and hydrogen-bonding geometry around the carboxamide nitrogen, which can lead to divergent target-binding profiles within the SMYD inhibitor series [1]. This structural difference provides a rational basis for selecting the pyrrolidine variant when a less sterically demanding and more synthetically tractable urea motif is desired.
| Evidence Dimension | Carboxamide amine ring size / steric bulk |
|---|---|
| Target Compound Data | Pyrrolidine (5-membered ring); MW: 307.78 g/mol [2] |
| Comparator Or Baseline | Azepane analog CAS 894022-69-6 (7-membered ring); MW: 335.83 g/mol |
| Quantified Difference | Ring size: 5 vs. 7 atoms; Molecular weight difference: 28.05 g/mol |
| Conditions | In silico structural comparison; no direct biochemical assay available |
Why This Matters
The smaller pyrrolidine ring reduces steric demand and may improve synthetic accessibility and solubility relative to the azepane analog, which is relevant for medicinal chemistry campaigns requiring diverse urea side-chain SAR exploration.
- [1] Kuntz, K. W. et al. Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application Publication No. US 2020/0048195 A1, filed May 28, 2019, published February 13, 2020. View Source
- [2] MolBIC Compound Information. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide. ID: molbic.idrblab.net (computed molecular properties). View Source
